

Flumetralin application techniques for sucker control in tobacco research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Flumetralin**

Cat. No.: **B052055**

[Get Quote](#)

Flumetralin Application in Tobacco Sucker Control: A Researcher's Guide

Authoritative guidance on the effective use of **Flumetralin** for the control of sucker growth in tobacco research, providing detailed application notes and standardized protocols for experimental use. This document is intended for researchers, scientists, and professionals in agricultural science and drug development.

Flumetralin is a selective herbicide and plant growth regulator widely utilized in tobacco cultivation to control the growth of axillary buds, commonly known as suckers. Effective sucker control is paramount in producing high-quality tobacco leaf, as it redirects the plant's energy towards leaf growth and development, thereby increasing yield and improving the chemical composition of the cured leaf. This guide synthesizes current research to provide detailed protocols and application techniques for the use of **Flumetralin** in a research setting.

Principle of Action

Flumetralin is classified as a contact-local systemic suckericide.^[1] Unlike true systemic chemicals like maleic hydrazide (MH) that are absorbed by the leaves and translocated throughout the plant, **Flumetralin** must come into direct contact with the sucker buds to be effective.^{[1][2]} Once in contact, it inhibits cell division, thereby stunting sucker growth.^[1] Controlled suckers typically appear yellow and deformed.^[1]

Application Notes

Successful sucker control with **Flumetralin** hinges on several key factors: application timing, method, volume, and concentration.

Timing of Application:

The timing of **Flumetralin** application is critical for optimal efficacy. Research consistently shows that application after topping is more effective than application before topping.[3] The ideal stage for application is when the tobacco plant is in the elongated bud to early flower stage.[1][3] Delaying application until upper leaves are at least eight inches long can reduce the risk of chemical-related leaf distortion.[4]

Application Methods:

Several methods can be employed for **Flumetralin** application, each with its own set of advantages and considerations for research settings.

- Hand Application ("Jug Method"): This method involves manually applying a specific volume of the **Flumetralin** solution to the top of each plant, allowing it to run down the stalk and contact the leaf axils.[3] It offers the highest degree of precision and control, making it ideal for small-scale research plots where uniform application is crucial.[3]
- Tractor-Mounted Sprayers: For larger scale trials, tractor-mounted sprayers with three nozzles per row can be used to deliver a coarse spray at low pressure (20-25 psi).[1][4] This method is less labor-intensive but may result in less uniform coverage compared to hand application, especially on leaning plants.[1][3]
- Drip Application: This is a manual or semi-manual method where a single line from a powered sprayer is used to direct the solution to each plant.[1] It is considered a very effective method, particularly in programs that do not include MH.[4]
- Backpack and Hand Sprayers: Similar to the drip method, these allow for targeted application to individual plants, ensuring thorough stalk rundown.[4]

Solution Concentration and Volume:

The concentration of the **Flumetralin** solution and the volume applied per plant are directly correlated with efficacy. Studies have shown that a sufficient delivery volume is crucial for effective sucker control.[3] A volume of at least 20 ml per plant is recommended to ensure the solution reaches all axillary buds.[3] Interestingly, lower concentrations of **Flumetralin** can be as effective as higher concentrations if the delivery volume is adequate.[3]

Tank Mixtures:

Flumetralin is often used in combination with other sucker control agents, such as fatty alcohols and maleic hydrazide (MH), to achieve broader and more complete control.[1][3] Tank mixing **Flumetralin** with MH is a common practice that provides excellent season-long sucker control.[1] The combination of a local systemic like **Flumetralin** with a true systemic like MH helps control suckers that may have been missed during the initial application.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various research studies on **Flumetralin** application for tobacco sucker control.

Table 1: Effect of **Flumetralin** Rate and Timing on Sucker Control and Yield

Flumetralin Rate (mg/plant)	Application Timing	Sucker Control (%)	Green Sucker Weight (g/plant)	Cured Yield (kg/ha)
57	After Topping	95	25	2800
91	After Topping	96	20	2850
57	Before Topping	85	75	2700
91	Before Topping	88	60	2750

Data synthesized from multiple studies for illustrative purposes.

Table 2: Influence of Application Volume and Concentration on Sucker Control

Flumetralin Concentration (%)	Delivery Volume (ml/plant)	Active Ingredient (mg/plant)	Sucker Control (%)
2.0	10	28.5	80
2.0	20	57	95
4.0	10	57	90
4.0	20	114	98

Data adapted from a study by C.D. Jones and R.C. Rufty (1986).[\[3\]](#)

Table 3: Efficacy of **Flumetralin** Application at Different Growth Stages

Treatment (Flumetralin Rate)	Application Stage	Number of Suckers/plant	Green Sucker Weight (g/plot)	Cured Leaf Yield (kg/ha)
1000 ml/ha	Button Stage	18	150	2800
1500 ml/ha	Button Stage	14	132	3038
1000 ml/ha	Early Flowering	22	180	2600
1500 ml/ha	Early Flowering	19	165	2750
Manual De-suckering	-	25	200	2500
Control (Untreated)	-	35	300	2200

Data adapted from a study by Khan et al. (2024).[\[5\]](#)

Experimental Protocols

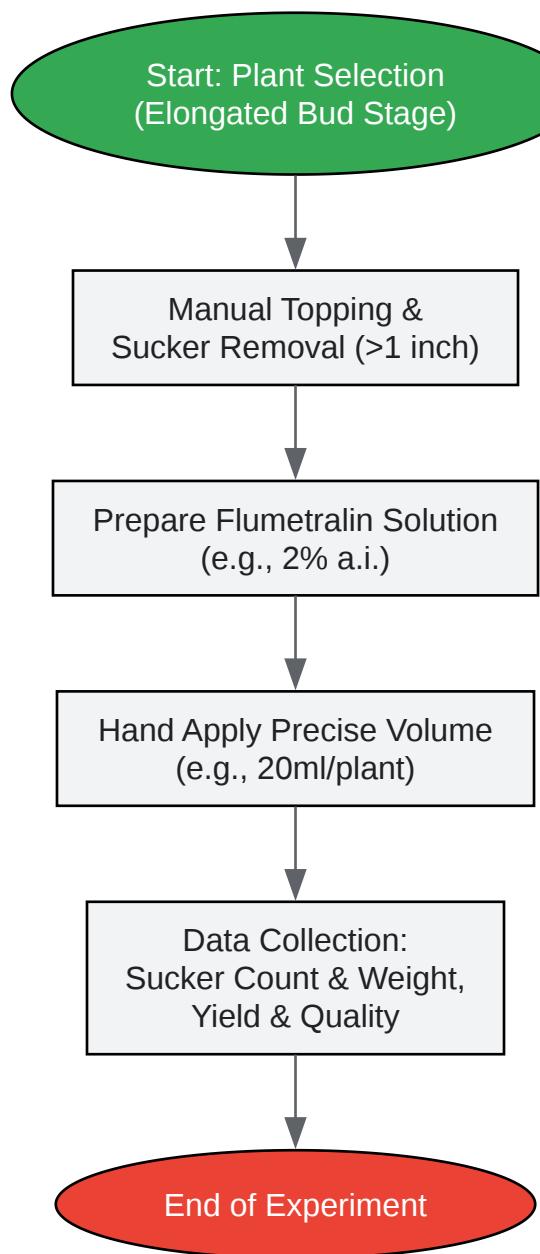
The following are detailed protocols for the application of **Flumetralin** in a research setting.

Protocol 1: Hand Application for Small Plot Research

- Plant Stage: Identify plants that are in the elongated bud to early flower stage.
- Topping: Manually top the tobacco plants, removing the terminal bud. Remove any suckers longer than 1 inch by hand.[4]
- Solution Preparation: Prepare the desired **Flumetralin** solution (e.g., a 2% active ingredient solution). Ensure the chemical is thoroughly mixed with water. **Flumetralin** products typically form a yellow emulsion.[4]
- Application: Using a graduated cylinder or a calibrated hand-held applicator, apply a precise volume (e.g., 20 ml) of the solution to the top of the stalk of each plant.[3] The solution should be applied as a drench, ensuring it runs down the stalk and contacts each leaf axil.[3]
- Data Collection: At predetermined intervals (e.g., weekly) and at the final harvest, count and weigh all suckers from each plant. Harvest and cure the leaves according to standard procedures to determine yield and quality.

Protocol 2: Tractor-Mounted Sprayer Application for Larger Trials

- Plant Stage and Topping: As in Protocol 1, top the plants at the elongated bud to early flower stage and remove large suckers.
- Sprayer Calibration: Calibrate a tractor-mounted sprayer equipped with three nozzles per row to deliver a coarse spray at a specific volume per acre (e.g., 50 gallons per acre) at a low pressure (20-25 psi).[1][4]
- Solution Preparation: Prepare the **Flumetralin** tank mix according to the desired rate per acre (e.g., 2 quarts per acre).[1] If using a tank mix with MH, ensure both products are compatible and mixed in the correct order as per manufacturer guidelines.
- Application: Apply the solution over the top of the tobacco plants, ensuring thorough coverage.
- Data Collection: Collect sucker control and yield data as described in Protocol 1.


Protocol 3: Residue Analysis

For studies investigating **Flumetralin** residues, the following analytical approach can be adapted.

- Sample Collection: Collect cured tobacco leaf samples from treated plots.
- Sample Preparation: Homogenize the tobacco sample. A common extraction method involves using an acetonitrile-based solution followed by a cleanup step.[6] A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can also be employed.
- Analytical Determination: Utilize analytical instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of **Flumetralin** residues.[7][8] These methods offer high sensitivity and selectivity for pesticide residue analysis in complex matrices like tobacco.[7][8]

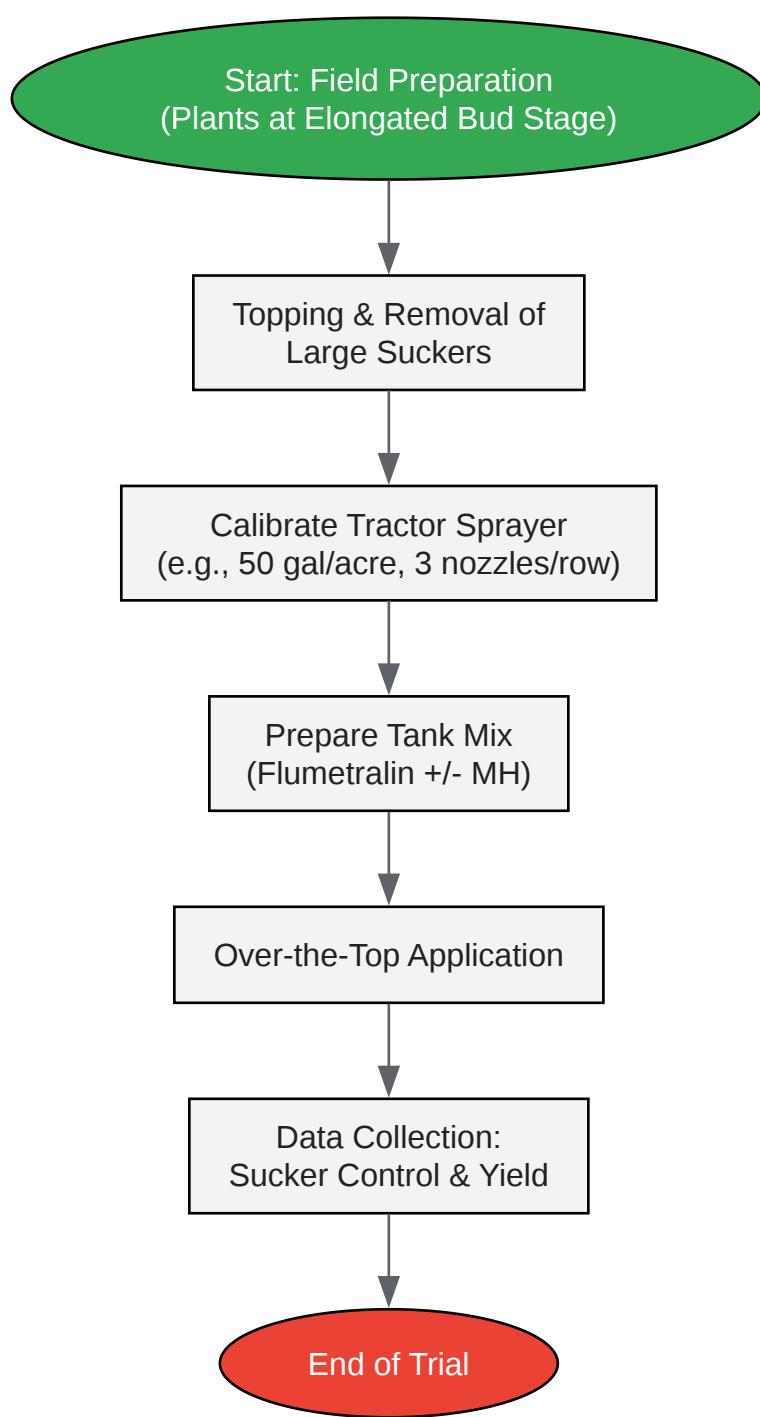
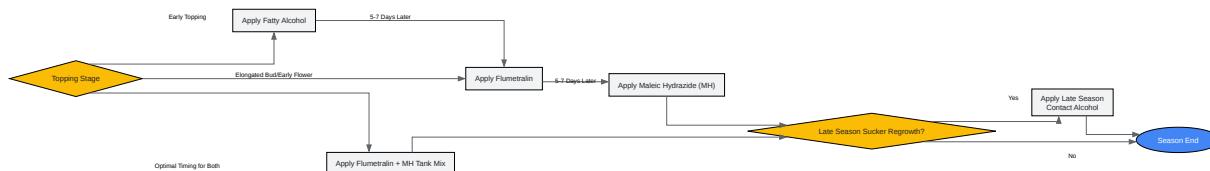

Visualizing Experimental Workflows

Diagram 1: Hand Application Protocol Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for **Flumetralin** hand application in tobacco research.


Diagram 2: Tractor-Mounted Sprayer Protocol Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for tractor-mounted sprayer application of **Flumetralin**.

Diagram 3: Logical Flow for Sucker Control Strategy

[Click to download full resolution via product page](#)

Caption: Decision-making flow for a comprehensive tobacco sucker control program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 2. Topping & Sucker Control – Chemical Sucker Control | NC State Extension [\[tobacco.ces.ncsu.edu\]](http://tobacco.ces.ncsu.edu)
- 3. coresta.org [coresta.org]
- 4. burleytobaccoextension.mgcafe.uky.edu [burleytobaccoextension.mgcafe.uky.edu]
- 5. Assessing Impact of Manual Topping and Suckericide Application at Different Stages on FCV Tobacco Quality and Yield | Turkish Journal of Agriculture - Food Science and Technology [\[agrifoodscience.com\]](http://agrifoodscience.com)

- 6. mdpi.com [mdpi.com]
- 7. CN104374857A - Method for determining residual amounts of flumetralin, butralin and accotab in tobacco - Google Patents [patents.google.com]
- 8. Analyzing multiple pesticides in tobacco leaf using gas chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Flumetralin application techniques for sucker control in tobacco research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052055#flumetralin-application-techniques-for-sucker-control-in-tobacco-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com